molecular formula C18H17BrN2O2 B11170841 N-(3-bromophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-bromophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11170841
M. Wt: 373.2 g/mol
InChI Key: IBNUZVXAEUTQJX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a methylphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenylamine with 2-methylbenzoyl chloride to form an intermediate, which is then cyclized with a suitable reagent to form the pyrrolidine ring. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-2-[(2-methylphenyl)amino]acetamide
  • 2-[(3-bromophenyl)amino]-N-(2-methylphenyl)acetamide

Uniqueness

N-(3-bromophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a bromophenyl group, a methylphenyl group, and a pyrrolidine ring

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

N-(3-bromophenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17BrN2O2/c1-12-5-2-3-8-16(12)21-11-13(9-17(21)22)18(23)20-15-7-4-6-14(19)10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23)

InChI Key

IBNUZVXAEUTQJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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